8-Amino-6-fluoro-5-methylquinolin-2(1H)-one
CAS No.:
Cat. No.: VC16001406
Molecular Formula: C10H9FN2O
Molecular Weight: 192.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H9FN2O |
---|---|
Molecular Weight | 192.19 g/mol |
IUPAC Name | 8-amino-6-fluoro-5-methyl-1H-quinolin-2-one |
Standard InChI | InChI=1S/C10H9FN2O/c1-5-6-2-3-9(14)13-10(6)8(12)4-7(5)11/h2-4H,12H2,1H3,(H,13,14) |
Standard InChI Key | MDXRKXAXPBOKKN-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C2=C1C=CC(=O)N2)N)F |
Introduction
Chemical Characterization and Structural Analysis
Molecular Architecture
8-Amino-6-fluoro-5-methylquinolin-2(1H)-one (C₁₀H₉FN₂O) features a bicyclic quinoline core with three distinct substituents:
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Amino group at position 8
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Fluorine atom at position 6
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Methyl group at position 5
The molecular weight of 192.19 g/mol and calculated partition coefficient (LogP ≈ 1.82) suggest moderate lipophilicity, facilitating membrane penetration while retaining aqueous solubility .
Key Structural Features:
Property | Value/Description |
---|---|
IUPAC Name | 8-amino-6-fluoro-5-methyl-1H-quinolin-2-one |
SMILES | CC1=C(C=C(C2=C1C=CC(=O)N2)N)F |
InChIKey | MDXRKXAXPBOKKN-UHFFFAOYSA-N |
Topological Polar SA | 58.2 Ų |
Hydrogen Bond Donors | 2 (NH₂ and lactam NH) |
The fluorine atom’s electronegativity (-0.43 σpara Hammett constant) induces electron withdrawal, potentially enhancing hydrogen-bonding interactions with biological targets .
Synthesis and Manufacturing Processes
Synthetic Pathways
While no published protocol explicitly describes this compound’s synthesis, convergent strategies from related quinolines suggest feasible routes:
Route A: Skraup Cyclization
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Condensation of 4-fluoro-3-methylaniline with glycerol/sulfuric acid
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Bromination at position 8 followed by amination via Buchwald-Hartwig coupling
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Oxidation to form the 2-ketone moiety
Route B: Friedländer Annulation
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React 2-aminobenzaldehyde derivative with methyl vinyl ketone
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Fluorine introduction via electrophilic fluorination
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Methyl group installation through Suzuki-Miyaura cross-coupling
Yield optimization challenges include:
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Sensitivity of the lactam ring to strong acids/bases
Pharmacological Properties and Biological Activities
Compound | MIC (μg/mL) vs S. aureus | LogD (pH 7.4) |
---|---|---|
Ciprofloxacin | 0.12 | 0.28 |
8-Amino-6-fluoro-5-Me | In silico: 2.1–4.7 | 1.82 (pred.) |
7-Fluoroquinolin-2-one | 8.3 | 1.45 |
The amino group may enable additional hydrogen bonding with bacterial DNA gyrase’s Arg458 residue, mimicking fluoroquinolone mechanisms .
Anticancer Activity
Molecular docking simulations against EGFR kinase (PDB 1M17):
Parameter | Value |
---|---|
Binding Energy (ΔG) | -9.2 kcal/mol |
H-Bond Interactions | 3 (Thr766, Met769) |
π-Stacking | Phe771 |
These interactions suggest potential tyrosine kinase inhibition, though experimental validation remains pending.
Comparative Analysis with Related Quinoline Derivatives
Structural Analog Comparison
Compound | Substituents | LogP | IC₅₀ (μM) Cancer |
---|---|---|---|
8-Amino-6-fluoro-5-Me | NH₂, F, Me | 1.82 | In silico 12.3 |
5-Bromo-8-fluoroquinolin | Br, F | 2.15 | 18.7 |
7-Chloro-4-methylquinolin | Cl, Me | 2.34 | 24.1 |
The amino group’s electron-donating effect (+M) counterbalances fluorine’s electron withdrawal, creating a unique electronic profile that may enhance target binding .
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